molecular formula C10H7Cl2NO2 B188835 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione CAS No. 15386-58-0

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B188835
CAS No.: 15386-58-0
M. Wt: 244.07 g/mol
InChI Key: JPQAYGXNGGHZAG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione ( 15386-58-0) is a high-purity, heterocyclic succinimide derivative of significant interest in medicinal chemistry and chemical biology research. This compound, with a molecular weight of 244.07 g/mol and the molecular formula C 10 H 7 Cl 2 NO 2 , serves as a versatile building block for the synthesis of more complex bioactive molecules . Key Research Applications & Biological Activity This compound is primarily investigated for its potential as an antitumor agent. Hybrid molecules incorporating the pyrrolidine-2,5-dione (succinimide) core have demonstrated remarkable cytotoxic effects in various cancer cell lines, including breast adenocarcinoma (MCF7) and colorectal carcinoma (HT29) cells . The mechanism of action for such derivatives is under active investigation and has been found to involve the disruption of cell cycle progression, leading to an increased population of cells in the G1/G0 phase, and the inhibition of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death . Furthermore, the core structure is a subject of research in other therapeutic areas. Pyrrolidine-2,5-dione derivatives are known to be explored for their antimicrobial, anticonvulsant, and anti-inflammatory properties, highlighting the broad utility of this chemical scaffold in drug discovery . Some derivatives also serve as key intermediates in the development of IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors, which are a promising target in immunomodulatory cancer therapy . Chemical Profile & Synthesis The compound features a pyrrolidine-2,5-dione core substituted at the 1-position with a 3,4-dichlorophenyl group . Its synthesis typically proceeds via the nucleophilic acyl substitution reaction of 3,4-dichloroaniline with maleic anhydride, followed by an acid-catalyzed cyclization to form the imide ring . Its physicochemical properties, including a molecular weight of 244.07 g/mol and a polar surface area of approximately 55 Ų, are consistent with favorable oral bioavailability potential as per Veber's rules, making it a attractive candidate for the development of orally active pharmaceuticals . Attention This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQAYGXNGGHZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165462
Record name 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-58-0
Record name 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Insights

The synthesis proceeds via nucleophilic acyl substitution:

  • Step 1 : 3,4-Dichloroaniline attacks the electrophilic carbonyl of maleic anhydride.

  • Step 2 : Proton transfer forms the maleamic acid intermediate.

  • Step 3 : Acid-catalyzed cyclization eliminates water, forming the imide ring.

Catalyst Optimization

  • Bronsted Acids : Acetic acid (10 mol%) achieves optimal protonation for cyclization.

  • Lewis Acids : FeCl₃ (5 mol%) tested but showed no significant yield improvement.

Solvent Effects

SolventDielectric ConstantYield (%)
Ethanol24.370
Acetic Acid6.268
DMF36.755

Polar aprotic solvents like DMF hinder cyclization due to poor proton availability .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers of Dichlorophenyl-Substituted Pyrrolidine-2,5-diones

The position of chlorine substituents on the phenyl ring significantly influences physicochemical and biological properties:

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Reference
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione 3,4-dichloro C₁₀H₇Cl₂NO₂ Anticonvulsant leads, receptor affinity studies
1-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione 3,5-dichloro C₁₀H₇Cl₂NO₂ Fungicide (e.g., tebuconazole combinations)
1-(2,4-Dichlorophenyl)pyrrolidine-2,5-dione 2,4-dichloro C₁₀H₇Cl₂NO₂ Limited bioactivity data; structural analogue

Key Observations :

  • 3,4-Dichloro derivatives are prioritized in medicinal chemistry due to enhanced receptor interactions (e.g., 5-HT1A/5-HT2A receptor affinity) compared to 3,5-dichloro isomers .
  • 3,5-Dichloro derivatives are more common in agrochemicals, likely due to improved stability and systemic activity in plants .
Derivatives with Additional Functional Groups

Modifications to the pyrrolidine-2,5-dione core or phenyl group alter bioactivity:

Compound Name (Example) Structural Modification Bioactivity/Application Reference
3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione Benzylpiperidine substitution at 3-position Potential CNS activity (unconfirmed)
1-[(3,4-Dichlorophenyl)methyl]pyrrole-2,5-dione Pyrrole core instead of pyrrolidine Unknown bioactivity; structural divergence
1-(2-(3-Methoxyphenyl)ethyl)pyrrolidine-2,5-dione Methoxyphenyl ethyl chain Anticonvulsant and tyrosinase inhibition

Key Observations :

  • Benzylpiperidine-substituted derivatives may enhance blood-brain barrier penetration due to increased lipophilicity .
  • Methoxyphenyl ethyl derivatives demonstrate balanced sodium/calcium channel inhibition, relevant to anticonvulsant mechanisms .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

Pyrrolidine-2,5-dione derivatives show varying efficacy in seizure models:

Compound (Example) ED₅₀ (mg/kg) Mechanism of Action Reference
This compound (hypothetical) Not reported Predicted sodium/calcium channel modulation
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione 34.2 Dual inhibition of Na⁺/Ca²⁺ channels; GABAergic effects
Reference Drug (Valproic Acid) 254.0 Broad-spectrum anticonvulsant

Key Observations :

  • Derivatives with morpholinopropyl or thiophene groups exhibit lower ED₅₀ values (higher potency) than classical drugs like valproic acid .
  • Chlorine substitution patterns influence receptor selectivity. For instance, meta-CF₃ groups on phenyl rings reduce 5-HT2A affinity compared to meta-chloro analogues .
Antimicrobial Activity

Mannich base derivatives of pyrrolidine-2,5-dione show moderate activity:

Compound (Example) Microbial Targets MIC (μg/mL) Reference
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione E. coli, B. subtilis, A. fumigatus 25–50 (bacteria); 50–100 (fungi)
1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Same as above Similar to above

Key Observations :

Molecular Properties and Bioavailability

Veber’s rules highlight critical parameters for oral bioavailability :

Property This compound Ideal Threshold Compliance
Molecular Weight 244.08 g/mol ≤500 Yes
Rotatable Bonds 2 (phenyl group fixed) ≤10 Yes
Polar Surface Area (PSA) ~55 Ų ≤140 Ų Yes

Key Observations :

    Biological Activity

    1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of its biological activity based on various studies.

    Chemical Structure and Properties

    This compound features a pyrrolidine ring substituted with a dichlorophenyl group. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

    Antimicrobial Activity

    Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as antimicrobial agents. In vitro assays have demonstrated that these compounds exhibit significant activity against various Gram-positive bacteria and fungi.

    Pathogen Activity
    Staphylococcus aureusModerate to high activity
    Acinetobacter baumanniiSignificant resistance observed
    Klebsiella pneumoniaeEffective against certain strains
    Candida aurisNotable antifungal properties
    Aspergillus fumigatusActivity noted in specific conditions

    The structure-activity relationship (SAR) studies indicate that the presence of the dichlorophenyl moiety enhances the antimicrobial efficacy of these compounds against resistant strains .

    Anticancer Activity

    This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have shown promising results:

    • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
    • Mechanism of Action : Induction of apoptosis and cell cycle arrest.

    Case Study: A549 Cell Line

    In a study involving the A549 lung cancer cell line, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the mitochondrial pathway .

    Anticonvulsant Activity

    The anticonvulsant potential of this compound has been explored in several animal models:

    • Models Used : Maximal electroshock (MES), pentylenetetrazole (PTZ) induced seizures.
    • Results : The compound demonstrated significant protection against seizures at doses ranging from 30 mg/kg to 100 mg/kg.

    Efficacy Comparison

    In comparison to established anticonvulsants like valproic acid and ethosuximide, the pyrrolidine derivative showed a favorable safety profile with lower hepatotoxicity .

    Q & A

    Basic Research Questions

    Q. What are the key considerations for optimizing the synthesis of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione?

    • Methodological Answer : Utilize factorial design (e.g., 2^k or response surface methodology) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. Statistical analysis of yield data can identify critical factors and interactions, minimizing experimental runs while maximizing efficiency . For example, orthogonal arrays can resolve competing effects of dichlorophenyl substituent reactivity and pyrrolidine-dione ring stability.

    Q. How can researchers validate the purity and structural integrity of the synthesized compound?

    • Methodological Answer : Combine multiple analytical techniques:

    • HNMR/LCMS : Confirm molecular structure via characteristic peaks (e.g., aromatic protons for dichlorophenyl groups at δ 7.2–7.8 ppm, pyrrolidine-dione carbonyl signals at ~170–180 ppm) .
    • XRD : Resolve crystallographic data to verify bond angles and steric effects .
    • HPLC-PDA : Assess purity (>95%) by monitoring UV absorption at λmax for aromatic systems (~254 nm) .

    Q. What safety protocols are critical during handling and disposal of this compound?

    • Methodological Answer : Implement hazard controls based on structural analogs (e.g., chlorinated aromatics):

    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
    • Segregate waste in halogenated solvent containers and collaborate with certified waste management firms for incineration .

    Advanced Research Questions

    Q. How can computational modeling elucidate the reaction mechanism of this compound formation?

    • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to map potential energy surfaces for cyclization steps. Compare activation barriers for intermediates (e.g., enol vs. keto tautomers) and validate with experimental kinetic data. ICReDD’s reaction path search methods can integrate computational predictions with high-throughput screening .

    Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound’s derivatives?

    • Methodological Answer : Conduct meta-analysis of literature data using multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading). For conflicting results, perform controlled replicate studies under standardized conditions (e.g., fixed temperature/pH) and apply error-weighted statistical models to identify outliers .

    Q. How can researchers design experiments to probe the compound’s stability under varying environmental conditions?

    • Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

    • Thermal Stress : Expose samples to 40–80°C and monitor degradation via TGA/DSC.
    • Photolytic Stress : Employ UV chambers (ICH Q1B) to assess photodegradation pathways .
    • Hydrolytic Stress : Test pH-dependent hydrolysis (1–13) with LCMS to identify breakdown products .

    Q. What advanced separation techniques improve isolation of stereoisomers or byproducts?

    • Methodological Answer : Optimize chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases (MeOH/EtOH). For byproduct removal, employ membrane-based nanofiltration (MWCO 200–500 Da) or centrifugal partition chromatography (CPC) with biphasic solvent systems .

    Data Contradiction Analysis

    Q. How to address discrepancies in biological activity data across studies?

    • Methodological Answer :

    Standardize Assays : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and controls.

    Dose-Response Curves : Compare EC50/IC50 values under consistent conditions (e.g., serum-free media).

    Meta-Regression : Adjust for covariates (e.g., incubation time, solvent DMSO%) using mixed-effects models .

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